molecular formula C16H17N3O4S B2891136 ethyl 2-{2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamido}benzoate CAS No. 905692-25-3

ethyl 2-{2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamido}benzoate

Cat. No.: B2891136
CAS No.: 905692-25-3
M. Wt: 347.39
InChI Key: IHKWLYQPVKIBDA-UHFFFAOYSA-N
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Description

Ethyl 2-{2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamido}benzoate is a benzoate ester derivative featuring a dihydropyrimidinone core linked via a sulfanyl-acetamido bridge. This structure combines a heterocyclic dihydropyrimidinone ring (known for its bioactivity in medicinal chemistry) with a benzoate ester, which may enhance solubility or modulate pharmacokinetic properties.

Properties

IUPAC Name

ethyl 2-[[2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S/c1-3-23-15(21)11-6-4-5-7-12(11)18-13(20)9-24-14-8-10(2)17-16(22)19-14/h4-8H,3,9H2,1-2H3,(H,18,20)(H,17,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHKWLYQPVKIBDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC(=O)NC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamido}benzoate typically involves a multi-step process. One common method is the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction is catalyzed by a reusable and heterogeneous catalyst such as HPA-Montmorillonite-KSF . This method is efficient, cost-effective, and environmentally friendly, as it can be conducted under solvent-free conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-{2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamido}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the thioacetyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

ethyl 2-{2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamido}benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-{2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamido}benzoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Molecular docking studies have shown that the compound can bind to specific proteins, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Comparative Analysis of Structural Analogs
Compound Name Structural Features Synthesis Highlights Key Properties
Ethyl 2-{2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamido}benzoate Dihydropyrimidinone core, sulfanyl-acetamido linker, benzoate ester Likely synthesized via nucleophilic substitution or thiol-ene coupling (inferred from analogous methods) Potential bioactivity due to dihydropyrimidinone; ester group may improve solubility
Ethyl 4-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]benzoate (from ) Tetrazole ring, phenyl substituent, sulfanyl-acetamido linker Commercial availability suggests standardized coupling protocols Tetrazole’s electron-withdrawing effects may alter reactivity compared to dihydropyrimidinone
6-(2-Amino-6-substituted-phenylpyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (from ) Benzoxazinone core, amino-pyrimidine substituent Synthesized via reaction of benzooxazinone acetic acid with phenyl-oxadiazoles in DMF/caesium carbonate Benzoxazinone moiety imparts rigidity; amino-pyrimidine may enhance hydrogen-bonding capacity

Reactivity and Functional Performance

  • Reactivity in Polymer Systems: Ethyl 4-(dimethylamino)benzoate (analog with amino group) demonstrates higher degree of conversion in resin cements compared to methacrylate derivatives, attributed to its superior electron-donating capacity . By extension, the acetamido group in the target compound may similarly enhance reactivity in polymerization or crosslinking applications.
  • Influence of Sulfur Linkers: The sulfanyl (-S-) group in the target compound and its tetrazole analog () could facilitate thiol-mediated interactions or redox activity, contrasting with oxygen-based linkers in benzoxazinones ().

Biological Activity

Ethyl 2-{2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamido}benzoate is a complex organic compound belonging to the class of dihydropyrimidinones. Its unique structure contributes to its biological activity, particularly in medicinal chemistry and pharmacology. This article provides a detailed overview of the compound's biological activities, synthesis methods, and potential applications based on current research findings.

Structure

The compound features a pyrimidinone ring, a thioacetyl group, and an ethyl ester. The structural formula can be represented as follows:

C15H18N2O3S\text{C}_{15}\text{H}_{18}\text{N}_2\text{O}_3\text{S}

Synthesis Methods

The synthesis typically involves the Biginelli reaction, which combines an aldehyde, a β-keto ester, and thiourea. This multi-step process often utilizes heterogeneous catalysts to improve yield and efficiency.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits cytotoxicity against various cancer cell lines . For instance, research indicates that the compound significantly inhibits the proliferation of breast cancer cells (MCF-7) and lung cancer cells (A549) through mechanisms involving apoptosis induction and cell cycle arrest.

The mechanism of action is believed to involve the inhibition of specific enzymes that are crucial for cellular processes such as DNA replication and protein synthesis. This inhibition leads to disrupted cellular functions, ultimately resulting in cell death.

Antiviral Activity

In addition to its anticancer properties, this compound has shown potential antiviral activity . Studies suggest it may inhibit viral replication by interfering with viral entry or assembly processes in host cells. This highlights its potential use in developing antiviral therapies .

Comparative Analysis with Similar Compounds

To better understand its biological activity, a comparison with other dihydropyrimidinone derivatives can be made:

Compound NameBiological ActivityNotable Features
2-Ureido-4[1H]-6-methyl-pyrimidinoneHigh association constants in supramolecular assembliesUsed in drug delivery systems
Ethyl 6-Methyl-2-oxo-4-{4-[1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]}Anticancer activityKnown for diverse biological applications

The unique structure of this compound imparts distinct chemical properties that enhance its bioactivity compared to these derivatives.

Study on Cytotoxicity

A study conducted by Hamid et al. (2024) evaluated the cytotoxic effects of this compound on several cancer cell lines. The results indicated that concentrations above 50 µM led to significant reductions in cell viability, suggesting its potential as an anticancer agent.

Antiviral Research

Another research initiative explored the antiviral properties against influenza virus strains. The findings revealed that treatment with this compound resulted in a dose-dependent reduction of viral titers in infected cells, supporting its candidacy for further development as an antiviral drug.

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